8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound belonging to the class of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The specific structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps, starting from readily available starting materials. One common synthetic route involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This process is mediated by Bu3SnH (tributyltin hydride) in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene. The reaction yields a mixture of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as azoisobutyronitrile, and specific temperature controls to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bicyclic structure or the functional groups attached to it .
Scientific Research Applications
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules, particularly in the study of radical translocation reactions and the formation of bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving nitrogen-containing heterocycles.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism by which 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the bicyclic structure can participate in various interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
7-azabicyclo[2.2.1]heptane: Another azabicyclic compound with a different ring structure.
2-azabicyclo[3.2.1]octane: A similar compound with a different substitution pattern on the bicyclic core.
Tropane alkaloids: A family of compounds with a similar bicyclic structure, known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobenzoyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEDCPZHRQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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